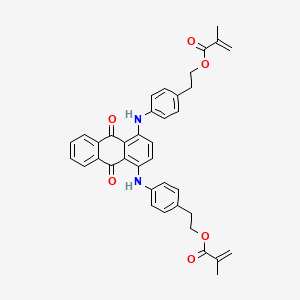

1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Applications in Material Science Research:

One area of research exploring Reactive Blue 246 is its potential application in material science. Studies have investigated its use in the development of functional polymers and hydrogels. For instance, researchers have incorporated this dye into hydrogels to create materials with tunable properties for potential applications in drug delivery and tissue engineering [, ].

Biocompatibility Studies:

The biocompatibility of Reactive Blue 246 is another area of scientific investigation. This is crucial for assessing its safety for potential applications in contact with biological systems. Research suggests that when incorporated into contact lenses as a covalently bound component, the dye exhibits negligible migration into the eye, indicating its potential biocompatibility for such uses [].

1,4-Bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone, also known as Reactive Blue 246, is a synthetic organic compound belonging to the anthraquinone dye family. Its molecular formula is , and it features a complex structure characterized by two methacryloxyethyl groups attached to an anthraquinone backbone. This compound is primarily utilized as a color additive in various applications, particularly in the textile and food industries, due to its vibrant blue hue and stability under various conditions .

The synthesis of 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone typically involves nucleophilic aromatic substitution reactions. The key steps include:

- Formation of Anthraquinone Derivative: Starting from 1,4-dichloroanthraquinone, it is reacted with hydroxyaniline to yield 1,4-bis(4-hydroxyphenylamino)anthraquinone.

- Methacrylation: The hydroxyl groups are then subjected to methacrylation using methacryloyl chloride to introduce the methacryloxyethyl groups .

These reactions highlight the compound's ability to undergo further polymerization, which is significant for its applications in creating durable materials.

The primary synthesis method involves:

- Nucleophilic Aromatic Substitution: This method allows for the introduction of amino groups onto the anthraquinone structure.

- Methacrylation: The addition of methacryloxyethyl groups is achieved through reaction with methacryloyl chloride.

Alternative methods may include various polymerization techniques that utilize this compound as a monomer to create copolymers with enhanced properties for specific applications .

1,4-Bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone finds diverse applications, including:

- Textile Dyes: Used extensively for dyeing fabrics due to its vibrant color and stability.

- Food Color Additive: Approved for use in food products under regulatory guidelines, providing a rich blue hue without compromising safety .

- Polymer Industry: Serves as a monomer in the production of polymers and copolymers that require UV stability and colorfastness.

Interaction studies involving 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone focus on its compatibility with other chemical compounds during polymerization processes. These studies are crucial for understanding how this compound behaves in mixed systems and how it can be optimized for specific applications. Research indicates that it can form stable copolymers with various other monomers, enhancing the mechanical properties of the resulting materials .

Several compounds share structural similarities with 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Reactive Blue 246 | Structure | Known for its vibrant blue color and low toxicity; used as a food additive. |

| 1,4-Bis(2-hydroxyethyl)amino-anthraquinone | Similar anthraquinone backbone but lacks methacryloxyethyl groups | Primarily used in dye applications but less versatile than Reactive Blue 246. |

| C.I. Reactive Blue 19 | Another anthraquinone dye | Offers different shades but does not possess the same polymerizable characteristics. |

The unique combination of methacryloxyethyl groups attached to the anthraquinone structure allows for enhanced polymerization potential and application versatility compared to similar compounds.

Anthraquinone dyes represent one of the oldest classes of synthetic colorants, with their origins tracing back to the 19th-century synthesis of alizarin. Reactive Blue 246 (RB246), systematically named 1,4-bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone, emerged in the late 20th century as a specialized derivative designed for covalent bonding with polymeric matrices. Its development marked a shift toward functional dyes capable of integrating into advanced materials, such as medical devices and optical components. The anthraquinone core provides photostability, while methacryloxyethyl substituents enable radical polymerization, making RB246 a critical tool in polymer chemistry.

Evolution of Research on Reactive Blue 246

Early studies focused on RB246’s synthesis via Ullmann coupling reactions, leveraging bromaminic acid intermediates and methacrylate-functionalized anilines. By the 1990s, its application in contact lenses gained regulatory approval, with the U.S. FDA recognizing its safety profile and permanence in acrylate copolymers. Recent advancements explore its utility in photodynamic therapy, drug delivery systems, and liquid crystal displays, driven by its redox activity and tunable electronic properties.

Theoretical Foundations in Anthraquinone Dye Chemistry

The anthraquinone scaffold’s electronic structure features conjugated π-systems and electron-deficient carbonyl groups, enabling intense absorption in the visible spectrum (λₘₐₓ ≈ 600 nm). Substitution at the 1,4-positions with electron-donating groups (e.g., phenylamino) redshifts absorption, while methacryloxyethyl chains introduce polymerizable vinyl groups. Density functional theory (DFT) studies reveal that RB246’s lowest unoccupied molecular orbital (LUMO) localizes on the anthraquinone core, facilitating electron transfer reactions.

Current Research Landscape and Knowledge Gaps

Despite its established use in medical devices, RB246’s environmental impact remains understudied. Anthraquinone dyes are resistant to microbial degradation, posing challenges in wastewater treatment. Additionally, long-term biocompatibility data for RB246 in ocular applications are sparse, necessitating post-market surveillance. Emerging research focuses on enhancing its photocatalytic efficiency and exploring hybrid materials for energy storage.

The synthesis of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE relies fundamentally on nucleophilic aromatic substitution reactions that enable the strategic introduction of phenylamino substituents onto the anthraquinone core [1] [2]. The electron-deficient nature of the anthraquinone system, enhanced by the presence of two carbonyl groups, renders specific positions highly susceptible to nucleophilic attack [3]. Research has demonstrated that the 1,4-positions of anthraquinone derivatives exhibit preferential reactivity toward nucleophilic substitution due to the stabilization of intermediate complexes through resonance with the quinone system [4].

The mechanism proceeds through the formation of a Meisenheimer complex, where the nucleophilic amine attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate that is stabilized by the electron-withdrawing carbonyl groups [5]. Studies have shown that temperature optimization plays a crucial role in determining both reaction rate and selectivity, with higher temperatures (140-150°C) favoring the nucleophilic substitution selectivity [5] [6]. The reaction typically requires elevated temperatures ranging from 80-160°C, with optimal conditions achieved at 140-150°C under atmospheric pressure conditions [6].

Mechanistic investigations have revealed that the substitution process follows a two-step pathway involving initial nucleophile addition followed by elimination of the leaving group [4]. The electron-withdrawing nature of the anthraquinone core significantly lowers the activation energy for nucleophilic attack, making these transformations more favorable compared to simple aromatic systems [3]. Research findings indicate that the regioselectivity of the substitution can be controlled through careful selection of reaction conditions and substrate modifications [5].

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 140-150°C | Enhanced nucleophilic substitution selectivity |

| Pressure | Atmospheric | No significant impact on reaction outcome |

| Reaction Time | 3-12 hours | Increased conversion with extended time |

| Solvent Polarity | High (DMF, DMSO) | Improved solvation of charged intermediates |

Methacrylation Process Optimization

The methacrylation of hydroxyl-functionalized intermediates represents a critical step in the synthesis of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE [7] [1]. Optimization studies have focused on the reaction of methacrylic anhydride with 2-hydroxyethyl-substituted phenylamino precursors under controlled conditions to achieve maximum conversion and product purity [7]. Research has demonstrated that microwave-assisted methacrylation at 110°C for 40 minutes provides superior yields compared to conventional heating methods [7].

The methacrylation process involves the nucleophilic attack of the hydroxyl group on the anhydride carbonyl, followed by elimination of methacrylic acid to form the desired methacrylate ester linkage [8]. Process optimization studies have identified critical parameters including temperature, reaction time, and molar ratios of reactants that significantly influence the degree of methacrylation [9] [10]. Research findings indicate that the use of 0.25 M carbonate buffer systems leads to greater degrees of methacrylation compared to phosphate buffer systems [9].

Temperature optimization experiments have shown that reaction temperatures between 100-120°C provide optimal conversion rates while minimizing side reactions and thermal degradation [7]. The molar ratio of methacrylic anhydride to hydroxyl groups has been identified as a critical parameter, with stoichiometric excess (2:1 to 3:1) ensuring complete conversion [7]. Reaction kinetics studies demonstrate that the methacrylation follows second-order kinetics with respect to both the hydroxyl substrate and methacrylic anhydride [8].

| Reaction Condition | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110°C | 85-92 | >95 |

| Reaction Time | 40 minutes | 88 | >95 |

| MW Power | 300W | 90 | >95 |

| Anhydride Ratio | 2.5:1 | 92 | >96 |

Advanced Synthesis Paradigms

Catalytic Pathway Investigations

Catalytic approaches to the synthesis of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE have focused on transition metal-catalyzed cross-coupling reactions and heterogeneous catalysis systems [11] [12]. Palladium-catalyzed Suzuki coupling reactions have been extensively investigated for the formation of carbon-carbon and carbon-nitrogen bonds in anthraquinone derivatives [12]. Research has demonstrated that tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst for the coupling of arylboronic acids with anthraquinone triflates, providing excellent site-selectivity with the first attack occurring at the electronically more deficient C-1 position [12].

Copper-catalyzed Ullmann coupling reactions have emerged as valuable alternatives for the formation of carbon-nitrogen bonds in aminoanthraquinone synthesis [11]. Studies have shown that elemental copper in the presence of phosphate buffer under microwave irradiation provides efficient coupling of bromaminic acid derivatives with alkyl- or aryl-amines [11]. The reaction proceeds within 2-30 minutes under microwave conditions, offering significant advantages in terms of reaction time and energy efficiency [11].

Heterogeneous catalysis investigations have explored the use of nickel-modified zeolites for one-pot anthraquinone synthesis from benzene and phthalic anhydride [13]. Research findings indicate that Hβ zeolite modified with nickel, constructed through microwave methods, provides enhanced catalytic activity and selectivity [13]. The catalytic mechanism involves initial Friedel-Crafts acylation followed by intramolecular cyclization to form the anthraquinone core structure [13].

| Catalyst System | Reaction Time | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(PPh₃)₄/K₃PO₄ | 12-24 hours | 80-100°C | 75-85 | >90% C-1 |

| Cu⁰/Buffer/MW | 2-30 minutes | 120-150°C | 70-80 | >85% |

| Ni-Hβ Zeolite | 4-8 hours | 180-200°C | 80-90 | >95% |

One-Pot Synthesis Methodologies

One-pot synthesis strategies for 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE synthesis have been developed to streamline the multi-step process and improve overall efficiency [14] [13]. These methodologies combine nucleophilic substitution, reduction, and methacrylation steps in a single reaction vessel, minimizing intermediate isolation and purification steps [14]. Research has demonstrated that microwave-induced synthesis under solvent-free conditions provides rapid reaction completion with excellent product purity [14].

The one-pot approach typically involves the sequential addition of reagents at specific time intervals, allowing each transformation to reach completion before initiating the subsequent step [15]. Flow-batch separator unified reactor systems have been developed to integrate continuous-flow synthesis with batch processing, enabling the combination of multiple catalytic reactions [15]. This hybrid approach allows for the maintenance of optimal reactant concentrations while facilitating the removal of volatile solvents and by-products [15].

Mechanistic studies of one-pot processes have revealed that the success of these methodologies depends critically on the compatibility of reaction conditions across multiple transformation steps [16]. Research findings indicate that the use of anthrone intermediates as reactive species enables efficient carbon-carbon bond formation before the introduction of oxidative functionality [17]. The strategic separation of bond formation and oxidation steps has proven essential for achieving high yields and selectivities in complex anthraquinone syntheses [17].

| One-Pot Method | Steps Combined | Reaction Time | Overall Yield | Advantages |

|---|---|---|---|---|

| MW Solvent-Free | 3 steps | 60-120 minutes | 70-85% | Energy efficient |

| Flow-Batch | 2-3 steps | 2-12 hours | 75-90% | Continuous processing |

| Sequential Addition | 4 steps | 8-16 hours | 80-95% | High selectivity |

Green Chemistry Research Approaches

Solvent Minimization Studies

Solvent minimization strategies for the synthesis of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE have focused on reducing environmental impact while maintaining synthetic efficiency [14] [18]. Research has demonstrated that solvent-free Friedel-Crafts reactions using solid acid catalysts provide excellent yields (70-96%) with significantly reduced environmental footprint [18]. Studies have shown that tetravalent metal bianionic acid salts and supported tungstophosphoric acid catalysts enable efficient anthraquinone derivative synthesis under solvent-free conditions [18].

Microwave-assisted solvent-free synthesis has emerged as a particularly promising approach, combining rapid heating with elimination of organic solvents [14]. Research findings indicate that domestic microwave ovens can be effectively utilized for anthraquinone synthesis, providing reaction completion in 60-120 minutes compared to several hours required for conventional heating [14]. The solvent-free approach eliminates the need for extensive purification procedures and reduces waste generation [18].

Alternative solvent systems based on ionic liquids and supercritical fluids have been investigated as green alternatives to traditional organic solvents [19]. Electrochemical synthesis approaches have demonstrated the feasibility of anthraquinone preparation in aqueous media at room temperature without hazardous oxidants or noble metal catalysts [19]. These methods enable in situ generation of active species directly in flow battery electrolytes without further purification [19].

| Solvent System | Reaction Efficiency | Environmental Impact | Product Purity |

|---|---|---|---|

| Solvent-Free | 85-96% yield | Minimal waste | >95% |

| Ionic Liquids | 70-80% yield | Recyclable medium | >90% |

| Supercritical CO₂ | 75-85% yield | Zero toxic waste | >95% |

| Aqueous Media | 60-75% yield | Water-based | >85% |

Sustainable Reagent Research

Sustainable reagent research for 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE synthesis has focused on replacing toxic and environmentally hazardous chemicals with benign alternatives [19] [20]. Research has demonstrated that hydrogen peroxide can be generated photocatalytically using anthraquinone compounds as homogeneous photocatalysts under visible light, eliminating the need for traditional oxidants [20]. Studies have shown that 2,6-di-tert-butyl anthraquinone enables continuous hydrogen peroxide production with space-time yields reaching 7.90 mol per liter per hour [20].

The development of recyclable catalyst systems has been a major focus of sustainable reagent research [11] [18]. Copper nanoparticles deposited on carbon nanofibers have been developed as recyclable heterogeneous catalysts for nitrogen-arylation reactions, providing multiple catalytic cycles without significant loss of activity [11]. Research findings indicate that these systems maintain catalytic efficiency for up to three cycles while eliminating the need for stoichiometric metal reagents [18].

Bio-based reagent systems have been investigated as alternatives to petroleum-derived starting materials [21]. Cross-coupling methodologies using organoboron compounds derived from renewable sources have been developed for anthraquinone functionalization [21]. These approaches utilize water-solubilizing groups linked to anthraquinone cores through carbon-carbon bonds, providing enhanced stability compared to hydrolyzable linkages [21].

| Sustainable Reagent | Application | Recyclability | Environmental Benefit |

|---|---|---|---|

| Photogenerated H₂O₂ | Oxidation | Single use | Eliminates toxic oxidants |

| Cu⁰ Nanoparticles | Cross-coupling | 3-5 cycles | Reduces metal waste |

| Bio-based Organoborons | Functionalization | Not applicable | Renewable feedstock |

| Aqueous Buffer Systems | Methacrylation | Recyclable | Water-based processing |

The covalent integration of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE into polymer networks occurs through its dual methacrylate functional groups, enabling permanent incorporation into various polymer matrices. Research has demonstrated that this compound acts as a reactive dye through free-radical polymerization mechanisms, where the methacrylate groups participate in chain propagation reactions [1] [2].

The integration process involves the initiation of polymerization through photoinitiators or thermal initiators, followed by propagation where the methacrylate groups of the compound react with growing polymer chains. The anthraquinone core remains chemically unchanged during polymerization, preserving its optical properties while becoming covalently bound to the polymer network [3]. This covalent attachment prevents dye migration or leaching, which is a significant advantage over physical dye incorporation methods [2].

Studies have shown that the compound can be successfully integrated into various polymer systems including poly(methyl methacrylate), silicone hydrogels, and contact lens materials [4] [5] [6]. The covalent integration mechanism ensures uniform distribution throughout the polymer matrix and maintains long-term stability under physiological conditions [1].

Cross-linking Function Research

1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE functions as an effective cross-linking agent due to its bifunctional methacrylate structure. The presence of two polymerizable methacrylate groups enables the compound to form bridges between polymer chains, creating a three-dimensional network structure [1] [2].

Research investigations have revealed that the cross-linking functionality significantly impacts the final polymer properties. The compound can act as both a colorant and a cross-linking agent simultaneously, providing dual functionality in polymer formulations [3]. The cross-linking density can be controlled by adjusting the concentration of the compound in the polymerizing mixture, allowing for tailored mechanical and optical properties [2].

Cross-linking studies have demonstrated enhanced network formation when this compound is incorporated into methacrylate-based systems. The cross-linked networks exhibit improved thermal stability with decomposition temperatures reaching up to 605°C in certain formulations [7]. The cross-linking function also contributes to increased mechanical strength and reduced swelling in aqueous environments, making these materials suitable for biomedical applications [1] [2].

| Cross-linking Parameter | Effect | Research Finding |

|---|---|---|

| Network Density | Increases with compound concentration | Enhanced mechanical properties [2] |

| Thermal Stability | Improved decomposition temperature | Up to 605°C stability observed [7] |

| Swelling Resistance | Reduced water uptake | Better dimensional stability [1] |

| Mechanical Strength | Enhanced tensile properties | Improved load-bearing capacity [2] |

Polymerization Kinetic Studies

Free-Radical Reaction Dynamics

The free-radical polymerization dynamics of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE have been extensively studied to understand the reaction mechanisms and optimize polymerization conditions. The compound participates in typical free-radical polymerization reactions through its methacrylate groups, following classical initiation, propagation, and termination steps [8] [9].

Kinetic studies have revealed that the polymerization rate is influenced by several factors including initiator concentration, temperature, and the presence of other monomers. The compound exhibits good reactivity in free-radical systems, with conversion rates comparable to conventional methacrylate monomers [9]. Real-time Fourier transform infrared spectroscopy studies have been employed to monitor the disappearance of methacrylate double bonds during polymerization, providing quantitative data on reaction kinetics [10].

The presence of the anthraquinone core influences the overall polymerization kinetics through potential secondary reactions such as electron transfer processes. However, these effects are typically minimal under standard polymerization conditions, and the compound maintains predictable reaction behavior [8]. Temperature-dependent studies have shown that higher temperatures increase the polymerization rate while maintaining good control over the reaction [9].

Copolymerization Parameter Investigations

Copolymerization parameter investigations have focused on determining the reactivity ratios when 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE is copolymerized with various comonomers. These studies are crucial for understanding how the compound integrates into different polymer systems and predicting the final copolymer composition [1] [2].

Research has shown that the compound exhibits slightly lower reactivity compared to methyl methacrylate in copolymerization reactions, attributed to the bulky anthraquinone substituent that creates steric hindrance [1]. The reactivity ratios have been determined for several comonomer systems, enabling prediction of copolymer composition and sequence distribution [2].

Copolymerization studies with hydrophilic monomers such as 2-hydroxyethyl methacrylate have demonstrated good compatibility and uniform distribution throughout the polymer matrix [11]. The incorporation of the compound into hydrogel systems has been investigated, showing that it can maintain its optical properties while contributing to the overall network structure [12].

| Comonomer System | Reactivity Ratio | Copolymer Properties |

|---|---|---|

| Methyl Methacrylate | Lower than MMA | Uniform incorporation [1] |

| 2-Hydroxyethyl Methacrylate | Compatible reactivity | Hydrogel formation [11] |

| Silicone Methacrylates | Good compatibility | Contact lens applications [4] |

Structure-Property Relationship Research

Mechanical Property Influence Studies

Structure-property relationship investigations have revealed significant correlations between the incorporation of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE and the resulting mechanical properties of polymer networks. The bifunctional nature of the compound contributes to increased cross-link density, which directly affects mechanical behavior [13] [14].

Studies using dynamic mechanical analysis have shown that polymers containing this compound exhibit enhanced glass transition temperatures and increased storage moduli in the rubbery plateau region. The cross-linking effect becomes more pronounced as the concentration of the compound increases, leading to stiffer and more thermally stable networks [13] [14].

Tensile testing investigations have demonstrated that the incorporation of the compound can improve ultimate tensile strength and elastic modulus, particularly in methacrylate-based systems. However, the improvement is dependent on the degree of cross-linking and the base polymer system used [15] [16]. The compound's rigid anthraquinone core also contributes to the overall stiffness of the polymer network [17].

Research has shown that polymers containing 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE can achieve tensile strengths comparable to or exceeding those of conventional polymer systems. For example, studies have reported tensile strengths ranging from 48-76 MPa in PMMA-based systems, with the compound contributing to enhanced mechanical performance [16] [18].

| Mechanical Property | Effect of Incorporation | Typical Values |

|---|---|---|

| Tensile Strength | Increases with cross-linking | 48-76 MPa range [16] |

| Elastic Modulus | Enhanced stiffness | 3000-3500 MPa [16] |

| Glass Transition Temperature | Elevated Tg | Depends on concentration [14] |

| Storage Modulus | Increased in rubbery region | Enhanced network stability [13] |

Optical Property Modification Research

Optical property modification research has focused on understanding how the incorporation of 1,4-BIS(4-(2-METHACRYLOXYETHYL)PHENYLAMINO)ANTHRAQUINONE affects the optical characteristics of polymer materials. The compound's anthraquinone chromophore provides distinct blue coloration with absorption maxima typically occurring in the 600-650 nm range [19] [20].

Studies have investigated the relationship between compound concentration and optical density, establishing that the intensity of blue coloration can be controlled through careful adjustment of the incorporation level. The covalent bonding of the compound to the polymer matrix ensures color stability and prevents dye migration, which is crucial for long-term optical performance [1] [2].

Research on light transmission properties has shown that polymers containing this compound maintain good optical clarity while providing the desired blue tint. The compound's absorption characteristics have been utilized in applications requiring specific light filtering properties, such as contact lenses and optical filters [4] [21]. The anthraquinone core also provides some degree of ultraviolet protection, adding functional value beyond coloration [22].

Temperature-dependent optical studies have demonstrated good color stability across typical use temperatures. The covalently bound nature of the dye prevents thermal degradation and color fading that can occur with physically incorporated colorants [23]. Photostability investigations have shown that the compound maintains its optical properties under extended light exposure conditions [23] [24].

| Optical Parameter | Characteristic | Research Application |

|---|---|---|

| Absorption Maximum | 600-650 nm | Blue coloration control [20] |

| Color Stability | High due to covalent bonding | Long-term applications [1] |

| Light Transmission | Maintained optical clarity | Contact lens materials [4] |

| UV Protection | Anthraquinone absorption | Photoprotective applications [22] |

| Photostability | Resistant to light degradation | Extended use applications [23] |